3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Medicinal Chemistry Hydrogen Bonding Sulfonamide Scaffolds

Researchers requiring chiral sulfonamides with precise hydrogen-bonding control face limited options. 3-(1-Aminoethyl)-N-methylbenzenesulfonamide solves this with a secondary sulfonamide motif offering exactly one N-H donor, a meta-aminoethyl chiral center, and an XLogP3 of 0.1 - ideal for membrane permeability and aqueous solubility balance. • Unique H-bond profile: one donor, no bis-alkylation risk, facilitating precise SAR. • 95% purity with batch-specific NMR/HPLC documentation. • Enables enantiomerically enriched library synthesis and zinc-binding group mimics.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 1041552-86-6
Cat. No. B1521279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
CAS1041552-86-6
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)S(=O)(=O)NC)N
InChIInChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3
InChIKeyVDIFODNHFMQIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6): A Verifiable Secondary Sulfonamide Scaffold for Chemical Biology and Medicinal Chemistry


3-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6) is a secondary benzenesulfonamide derivative characterized by an aminoethyl group at the meta-position and a single N-methyl substituent on the sulfonamide nitrogen. It possesses a molecular weight of 214.29 g/mol and the formula C9H14N2O2S [1]. The compound is classified as a chiral building block and research chemical, with commercial availability typically at a minimum purity specification of 95% . Its structure incorporates a stereogenic center at the carbon bearing the primary amine, rendering it useful for asymmetric synthesis and the preparation of enantiomerically enriched libraries.

Chiral secondary amine building block for asymmetric synthesis and library construction
Single sulfonamide N–H donor enables controlled hydrogen‑bond interactions
Reported balanced lipophilicity may support permeability‑solubility optimization

Why 3-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6) Cannot Be Arbitrarily Replaced by Other In‑Class Sulfonamide Analogs


Generic substitution among sulfonamide building blocks is scientifically unsound due to substantial differences in physicochemical and pharmacokinetic-relevant properties that arise from minor structural modifications. The N-methylation status of the sulfonamide group critically dictates hydrogen-bonding capacity and lipophilicity [1]. In the context of in-class analogs, the secondary sulfonamide in 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide possesses exactly one hydrogen bond donor (the sulfonamide N–H), whereas the corresponding N,N-dimethyl analog possesses zero donors, and the unsubstituted primary sulfonamide possesses two donors [1]. These differences directly impact molecular recognition in biological systems and physicochemical behavior, making non-equivalent analogs unsuitable substitutes without re-optimization of the entire synthetic or screening campaign [1].

H‑Bond Donor Mismatch
The secondary sulfonamide carries a single donor; primary analogs donate multiple and tertiary analogs lack this donor entirely, each leading to distinct binding recognition and solubility profiles.
Lipophilicity Shift
Lipophilicity varies substantially across in‑class analogs, from hydrophilic to highly lipophilic extremes; such shifts may alter membrane permeability, metabolic stability, and off‑target binding.

Quantitative Differentiation Guide for 3-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6) Relative to Key Analogs


Hydrogen Bond Donor Capacity Differentiates N-Methyl Sulfonamide from N,N-Dimethyl and Primary Sulfonamide Analogs

The target compound, a secondary sulfonamide, possesses exactly one hydrogen bond donor (the N–H of the sulfonamide group). In contrast, the primary sulfonamide analog 3-(1-aminoethyl)benzenesulfonamide (CAS 736913-57-8) possesses two hydrogen bond donors, and the tertiary sulfonamide analog 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 1039986-64-5) possesses zero hydrogen bond donors [1]. This differential hydrogen-bonding capacity directly affects the compound's ability to engage in key interactions with biological targets and influences its physicochemical properties [1].

H‑Bond Donors
Reported comparison
Target: 1 donor Primary analog: 2 donors Dimethyl analog: 0 donors
Substitution may shift H‑bond interactions and target engagement.
Computed values; verify experimentally.
Medicinal Chemistry Hydrogen Bonding Sulfonamide Scaffolds

Lipophilicity (XLogP3) of N-Methyl Sulfonamide Resides Between Primary and Dimethyl Analogs

The computed lipophilicity (XLogP3) of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is 0.1 [1]. This value positions the compound between the more hydrophilic primary sulfonamide analog (XLogP3 ≈ -0.5 for 3-(1-aminoethyl)benzenesulfonamide) and the more lipophilic N,N-dimethyl analog (XLogP3 ≈ 0.8 for 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide) [1]. The moderate lipophilicity of the target compound offers a balanced profile that can be advantageous for optimizing membrane permeability while maintaining sufficient aqueous solubility.

Lipophilicity
Reported comparison
Target XLogP3 = 0.1 Primary analog ≈ −0.5 Dimethyl analog ≈ 0.8
Intermediate lipophilicity may support permeability‑solubility balance.
Computed values; confirm with experimental logD.
ADME Lipophilicity Sulfonamide Derivatives

Standardized Purity Specification of 95% Across Multiple Verified Suppliers

Commercially available batches of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6) are routinely supplied with a minimum purity specification of 95%, as confirmed by multiple independent vendors . This specification is consistent across suppliers such as AKSci (Cat. No. 0953DE) and Bidepharm (Cat. No. BD00862992) . While this purity level is common among analogous sulfonamide building blocks, the availability of batch-specific analytical data (e.g., NMR, HPLC, GC) from suppliers like Bidepharm provides an additional layer of quality assurance for procurement decisions .

Purity Specification
Data to verify
≥95% (multiple vendors)
Consistent supplier specification; verify per batch COA.
No independent data source; rely on vendor documentation.
Chemical Procurement Quality Control Building Blocks

Regulatory Classification Under CLP Criteria Informs Safe Handling and Procurement Compliance

3-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide is subject to notified classification and labelling according to CLP criteria under EC number 850-604-0 [1]. The notified hazards include Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Damage Category 1 (H318: Causes serious eye damage), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This regulatory profile provides a clear, harmonized framework for safe handling and storage, which is a critical differentiator for industrial procurement where compliance with health and safety regulations is mandatory.

CLP Hazard Classification
Reported
H302, H315, H318, H335
Notified classification supports harmonized safety handling.
ECHA C&L Inventory; review for local compliance.
Chemical Safety Regulatory Compliance Procurement

Optimized Application Scenarios for 3-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6) Based on Verifiable Differentiation


Chiral Building Block for Asymmetric Synthesis and Enantiomerically Enriched Library Construction

The presence of a stereogenic center at the carbon bearing the primary amine group makes 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide a valuable chiral building block for asymmetric synthesis [1]. Its specific substitution pattern (meta-aminoethyl, N-methyl sulfonamide) provides a unique combination of hydrogen-bonding capacity (one donor) and moderate lipophilicity (XLogP3 = 0.1) that is not replicated by either the primary or tertiary sulfonamide analogs . This makes it particularly well-suited for the preparation of enantiomerically enriched libraries where the sulfonamide moiety is intended to serve as a zinc-binding group or as a structural mimic of carboxylic acids in medicinal chemistry campaigns.

Scaffold for Medicinal Chemistry Optimization Requiring Balanced Lipophilicity and H‑Bonding

With an XLogP3 value of 0.1, the compound occupies a lipophilicity 'sweet spot' between its more hydrophilic primary sulfonamide analog (XLogP3 ≈ -0.5) and its more lipophilic N,N-dimethyl analog (XLogP3 ≈ 0.8) [1]. This balanced profile can be advantageous in lead optimization campaigns where both membrane permeability and aqueous solubility are critical parameters. The presence of a single sulfonamide N–H donor further allows for directed hydrogen bonding with target proteins without the excessive polarity that may accompany primary sulfonamides [1].

Reference Standard for Analytical Method Development with Verified Purity and Regulatory Documentation

The compound is available from multiple suppliers at a verified minimum purity of 95%, with some vendors offering batch-specific analytical documentation including NMR, HPLC, and GC [1]. Furthermore, its complete CLP hazard classification (H302, H315, H318, H335) provides a harmonized regulatory framework for safe handling [2]. These attributes make it a suitable candidate for use as a reference standard in analytical method development, quality control, and for applications where documented purity and safety compliance are non-negotiable procurement criteria.

Intermediate for the Synthesis of Diversified Sulfonamide Libraries via N‑Functionalization

The secondary sulfonamide nitrogen in 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide can be further functionalized through alkylation or acylation, enabling the creation of diverse sulfonamide libraries for high-throughput screening [1]. Unlike primary sulfonamides, which may undergo bis-alkylation, and tertiary sulfonamides, which are inert to further N‑substitution, this secondary sulfonamide offers a single, well-defined reactive site for diversification. This allows for precise control over the final substitution pattern, a critical factor in structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Asymmetric synthesis of enantiomerically enriched sulfonamide libraries
Single chiral center and defined secondary sulfonamide H‑bond donor
Confirm enantiomeric purity and synthetic utility in library construction
Medicinal chemistry lead optimization requiring balanced ADME profile
Balanced lipophilicity (reported intermediate XLogP3) and controlled H‑bonding
Assess permeability, solubility, and metabolic stability in lead series
Reference standard for analytical method development
Consistent purity specification and complete notified hazard classification
Verify purity by HPLC/NMR and review safety documentation
Synthesis of diversified sulfonamide libraries via N‑functionalization
Secondary sulfonamide nitrogen enables single‑site derivatization
Monitor selectivity of alkylation/acylation; confirm product identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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